molecular formula C8H14N2 B12609812 4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine CAS No. 876132-27-3

4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B12609812
CAS No.: 876132-27-3
M. Wt: 138.21 g/mol
InChI Key: VTFAVMTZJLDCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine can be achieved through a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane . The reaction mixture is typically stirred for 3–7 days at room temperature (25°C) in a solvent such as 1,4-dioxane . The reaction proceeds through an aldol mechanism, leading to the formation of the desired heterocyclic framework .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

876132-27-3

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C8H14N2/c1-7-4-5-9-8-3-2-6-10(7)8/h7H,2-6H2,1H3

InChI Key

VTFAVMTZJLDCDB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN=C2N1CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.